3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione
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Overview
Description
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by a phenylmethylene group attached to a tetrahydro-2,5-pyrazinedione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione typically involves the condensation of phenylmethylene with tetrahydro-2,5-pyrazinedione under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylmethylidene)piperazine-2,5-dione
- 2,5-Piperazinedione, 3-(phenylmethylene)-, (E)- (9CI)
Uniqueness
3-(Phenylmethylene)tetrahydro-2,5-pyrazinedione is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical properties and biological activities, making it valuable for various research applications .
Properties
IUPAC Name |
(3E)-3-benzylidenepiperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,15)(H,13,14)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBRZIIBSVQJPB-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679183 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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